REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:5]=[CH:4][C:3]=1[OH:20].[C:21](N)(=O)[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24]>>[OH:24][C:23]1[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=1[C:21]1[O:20][C:3]2[CH:4]=[CH:5][C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:7][C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
2.5 mol
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Type
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reactant
|
Smiles
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NC1=C(C=CC(=C1)CCCCCCCCCCCC)O
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Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
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C(C=1C(O)=CC=CC1)(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
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220 °C
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Type
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CUSTOM
|
Details
|
with stirring to 220° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A three-neck flask fitted with a thermometer, mechanical stirrer and condenser with Dean-Stark trap
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Type
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ADDITION
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Details
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was charged with 692.5 g
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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After 6 hours of heating
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
the collection of water in the Dean-Stark trap
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Type
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TEMPERATURE
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Details
|
At that point, the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
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Details
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about 3 liters of cyclohexane was added
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Type
|
FILTRATION
|
Details
|
The mixture was then filtered
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CCCCCCCCCCCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |